molecular formula C18H42N4S3 B121832 Tris(2-methyl-(2-propanethiol))aminoethylamine CAS No. 148229-65-6

Tris(2-methyl-(2-propanethiol))aminoethylamine

Cat. No. B121832
M. Wt: 410.8 g/mol
InChI Key: FNKQGIVUDLLYJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tris(2-methyl-(2-propanethiol))aminoethylamine, also known as TPAEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TPAEA is a tertiary amine that contains three thiol groups and is commonly used as a ligand in coordination chemistry.

Mechanism Of Action

The mechanism of action of Tris(2-methyl-(2-propanethiol))aminoethylamine is still under investigation. However, it is believed that Tris(2-methyl-(2-propanethiol))aminoethylamine acts as a chelating agent, forming complexes with metal ions and other molecules. These complexes can then interact with biological systems, leading to various biochemical and physiological effects.

Biochemical And Physiological Effects

Tris(2-methyl-(2-propanethiol))aminoethylamine has been shown to have various biochemical and physiological effects. In a study conducted on rats, Tris(2-methyl-(2-propanethiol))aminoethylamine was found to have a protective effect against liver damage caused by acetaminophen. Tris(2-methyl-(2-propanethiol))aminoethylamine has also been shown to have antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of Tris(2-methyl-(2-propanethiol))aminoethylamine is its ease of synthesis, which makes it readily available for use in laboratory experiments. Tris(2-methyl-(2-propanethiol))aminoethylamine is also stable under a wide range of conditions, making it suitable for use in various experiments. However, Tris(2-methyl-(2-propanethiol))aminoethylamine can be toxic in high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on Tris(2-methyl-(2-propanethiol))aminoethylamine. One area of research is the development of new metal complexes using Tris(2-methyl-(2-propanethiol))aminoethylamine as a ligand. These complexes can be used in catalysis and other applications. Another area of research is the development of new drug delivery systems using Tris(2-methyl-(2-propanethiol))aminoethylamine as a carrier. These systems can be used to deliver drugs to specific target cells, increasing their efficacy and reducing side effects. Additionally, the potential therapeutic effects of Tris(2-methyl-(2-propanethiol))aminoethylamine in various diseases, such as cancer and neurodegenerative diseases, should be further explored.

Synthesis Methods

Tris(2-methyl-(2-propanethiol))aminoethylamine can be synthesized using a simple two-step method. The first step involves the reaction of 2-methylpropane-2-thiol with ethylenediamine to form N-(2-methylpropane-2-thiol)ethylenediamine. In the second step, the N-(2-methylpropane-2-thiol)ethylenediamine is reacted with 2-methylpropane-2-thiol to form Tris(2-methyl-(2-propanethiol))aminoethylamine. The synthesis of Tris(2-methyl-(2-propanethiol))aminoethylamine is relatively easy and can be done in a laboratory setting.

Scientific Research Applications

Tris(2-methyl-(2-propanethiol))aminoethylamine has been extensively studied for its potential applications in various fields, including catalysis, sensing, and drug delivery. In catalysis, Tris(2-methyl-(2-propanethiol))aminoethylamine has been used as a ligand in coordination chemistry to form metal complexes that exhibit catalytic activity in various reactions. In sensing, Tris(2-methyl-(2-propanethiol))aminoethylamine has been used as a fluorescent probe for the detection of metal ions. In drug delivery, Tris(2-methyl-(2-propanethiol))aminoethylamine has been used as a carrier for the delivery of drugs to specific target cells.

properties

CAS RN

148229-65-6

Product Name

Tris(2-methyl-(2-propanethiol))aminoethylamine

Molecular Formula

C18H42N4S3

Molecular Weight

410.8 g/mol

IUPAC Name

1-[2-[bis[2-[(2-methyl-2-sulfanylpropyl)amino]ethyl]amino]ethylamino]-2-methylpropane-2-thiol

InChI

InChI=1S/C18H42N4S3/c1-16(2,23)13-19-7-10-22(11-8-20-14-17(3,4)24)12-9-21-15-18(5,6)25/h19-21,23-25H,7-15H2,1-6H3

InChI Key

FNKQGIVUDLLYJC-UHFFFAOYSA-N

SMILES

CC(C)(CNCCN(CCNCC(C)(C)S)CCNCC(C)(C)S)S

Canonical SMILES

CC(C)(CNCCN(CCNCC(C)(C)S)CCNCC(C)(C)S)S

Other CAS RN

148229-65-6

synonyms

TMAE-2
tris(2-methyl-(2-propanethiol))aminoethylamine

Origin of Product

United States

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